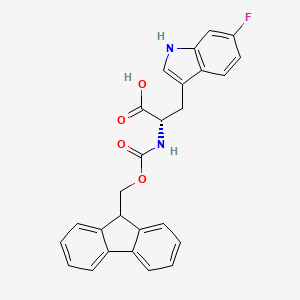

N-Fmoc-6-fluoro-L-triptófano

Descripción general

Descripción

N-Fmoc-6-fluoro-L-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is substituted with a fluorine atom at the 6-position and the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis and biochemical research due to its unique properties and stability .

Aplicaciones Científicas De Investigación

N-Fmoc-6-fluoro-L-tryptophan has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS)

Protein Studies: The fluorine atom serves as a probe in nuclear magnetic resonance (NMR) studies to investigate protein structure and dynamics.

Drug Design: It is used in the design of peptide-based drugs due to its stability and unique properties.

Biochemical Research: The compound is utilized in studying enzyme mechanisms and protein folding.

Mecanismo De Acción

N-Fmoc-6-fluoro-L-tryptophan, also known as Fmoc-6-fluoro-L-tryptophan, is a fascinating compound with a variety of potential applications in biochemical research . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other tryptophan derivatives, but specific details are currently lacking .

Biochemical Pathways

Given its structural similarity to tryptophan, it may be involved in pathways related to the metabolism and synthesis of tryptophan and its derivatives .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability and overall effectiveness .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Fmoc-6-fluoro-L-tryptophan. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Análisis Bioquímico

Biochemical Properties

N-Fmoc-6-fluoro-L-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for tryptophan indole-lyase from E. coli . The nature of these interactions often involves the formation of peptide bonds, facilitated by the Fmoc group, which protects the amino group during synthesis and is later removed to allow further reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Fmoc-6-fluoro-L-tryptophan can change over time. The compound is generally stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Prolonged exposure to light or moisture can lead to degradation. Long-term studies in vitro and in vivo have shown that the compound can maintain its activity over extended periods, although its stability may decrease over time.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-6-fluoro-L-tryptophan typically involves the following steps:

Industrial Production Methods

Industrial production of N-Fmoc-6-fluoro-L-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-Fmoc-6-fluoro-L-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Substitution Reactions: Nucleophiles such as amines or thiols can react with the fluorinated indole ring under appropriate conditions

Major Products

Deprotected Tryptophan: Removal of the Fmoc group yields 6-fluoro-L-tryptophan.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted tryptophan derivatives

Comparación Con Compuestos Similares

Similar Compounds

N-Fmoc-5-fluoro-L-tryptophan: Similar to N-Fmoc-6-fluoro-L-tryptophan but with the fluorine atom at the 5-position.

N-Fmoc-L-tryptophan: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.

Uniqueness

N-Fmoc-6-fluoro-L-tryptophan is unique due to the specific position of the fluorine atom, which can significantly alter its chemical and biological properties compared to other tryptophan derivatives. This makes it particularly useful in specialized applications such as NMR studies and the design of peptide-based drugs .

Actividad Biológica

N-Fmoc-6-fluoro-L-tryptophan is a fluorinated derivative of the amino acid tryptophan, notable for its potential applications in peptide synthesis and biochemical research. This article explores its biological activity, mechanisms, and implications for drug design, supported by relevant studies and data tables.

Overview of N-Fmoc-6-fluoro-L-tryptophan

N-Fmoc-6-fluoro-L-tryptophan features a fluorine atom at the 6-position of the indole ring, with the amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This modification enhances its stability and suitability for various biochemical applications, particularly in solid-phase peptide synthesis (SPPS) .

The biological activity of N-Fmoc-6-fluoro-L-tryptophan is largely attributed to its structural similarity to tryptophan, which plays critical roles in protein synthesis and interaction with biological membranes. The presence of the fluorine atom may influence its interactions with targets, potentially enhancing binding affinity or altering pharmacokinetic properties .

Key Mechanisms Include:

- Antimicrobial Activity : Studies indicate that modifications of tryptophan, including fluorinated derivatives, can enhance antimicrobial properties against various pathogens. For instance, 6-fluoro tryptophan has been shown to significantly increase the antimicrobial efficacy of peptides derived from Medicago truncatula against ESKAPE pathogens .

- Influence on Protein Structure : The fluorine atom serves as a probe in nuclear magnetic resonance (NMR) studies, providing insights into protein folding and dynamics .

Antimicrobial Effects

Research shows that N-Fmoc-6-fluoro-L-tryptophan and its derivatives exhibit enhanced antibacterial activity. The following table summarizes findings from various studies regarding their effectiveness against specific bacterial strains:

Pharmacokinetics and Binding Affinity

The pharmacokinetic profile of N-Fmoc-6-fluoro-L-tryptophan suggests competitive binding with L-tryptophan for serum albumin and potential implications for brain uptake. Research indicates that while L-tryptophan binds with high affinity (Ka = M), 6-fluoro-DL-tryptophan shows reduced binding (Ka = M) . This competitive binding may influence the compound's bioavailability and therapeutic efficacy.

Case Studies

- Antimicrobial Peptide Development : A study focused on the incorporation of modified tryptophans into antimicrobial peptides demonstrated that the substitution of tryptophans with fluorinated variants significantly enhanced antimicrobial activity without increasing hemolytic effects. This suggests that N-Fmoc-6-fluoro-L-tryptophan could be a valuable building block in developing new antimicrobial agents .

- Enantioselective Separation : Research on enantioseparation methods for fluorinated tryptophans highlighted the importance of optimizing chromatographic conditions to achieve baseline separation within minutes. This has implications for both analytical chemistry and the synthesis of enantiopure compounds for pharmaceutical applications .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQAUDMHOJUTJL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501194033 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908847-01-8 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908847-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501194033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.